Menthyl lactate

Overview

Description

Frescolat ML, also known as menthyl lactate, is a cooling agent widely used in personal care and cosmetic products. It is a translucent solid that provides an immediate and mild cooling sensation, making it suitable for leave-on and rinse-off products. Frescolat ML is known for its ability to support deodorant activity and enhance the sensory experience of various formulations .

Mechanism of Action

Target of Action

Menthyl lactate primarily targets the cold-sensitive TRPM8 receptors in the skin . These receptors are involved in the sensation of cold and are activated by this compound .

Mode of Action

This compound, after topical application, causes a feeling of coolness due to the stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

The lactate part of this compound plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . The discovery of lactylation further revealed the role of lactate in regulating inflammatory processes .

Pharmacokinetics

It is known that this compound is used as a cooling agent in various products, suggesting that it is likely absorbed through the skin and mucous membranes .

Result of Action

The primary result of this compound’s action is a pleasant, intense, and prolonged feeling of freshness on the skin . In addition, it stimulates cell migration and improves skin renewal rate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s cooling effect can be more pronounced in a warm environment. This compound has a score of 1 on the Environmental Working Group (EWG’s) skin-deep scale, indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions .

Biochemical Analysis

Biochemical Properties

Menthyl lactate plays a significant role in biochemical reactions, particularly in skin care formulations. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is activated by cold temperatures and menthol derivatives . This interaction leads to the cooling sensation experienced upon application. Additionally, this compound has been shown to promote skin hydration by acting as a natural moisturizing factor (NMF), thanks to the water-binding ability of the lactic acid component .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It stimulates cell migration and improves the skin renewal rate, which is beneficial for wound healing and skin conditioning . The compound also affects cell signaling pathways by activating the TRPM8 ion channel, leading to a cooling sensation and potential analgesic effects . Furthermore, this compound has been found to enhance skin hydration, which can impact cellular metabolism and overall skin health .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of the TRPM8 ion channel. This channel is a polymodal receptor that responds to cold temperatures and chemical ligands such as menthol derivatives . When this compound binds to TRPM8, it induces a conformational change that opens the channel, allowing the influx of calcium ions. This influx triggers a cascade of intracellular events that result in the cooling sensation and potential analgesic effects . Additionally, this compound’s ability to bind water molecules contributes to its moisturizing properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable across a wide range of pH levels, ensuring its long-lasting effects in various formulations . Over time, this compound continues to provide a cooling sensation and maintain skin hydration. Its effectiveness may diminish with prolonged exposure to environmental factors such as heat and light, which can lead to degradation . Long-term studies have shown that this compound remains effective in promoting skin health and hydration over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound provides a mild cooling sensation and promotes skin hydration without causing irritation . At higher doses, this compound can cause mild irritation and sensitivity, similar to menthol . Toxicity studies have shown that this compound has a low potential for adverse effects, making it safe for use in various formulations .

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate metabolism. It is metabolized in the cytosol from pyruvate through the action of lactate dehydrogenase (LDH), which converts pyruvate to lactate . This reaction is crucial for maintaining cellular energy balance and redox potential. The presence of this compound can influence metabolic flux and metabolite levels, contributing to its overall effects on skin health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, contributing to its localized effects. The compound’s ability to bind water molecules also aids in its distribution and retention within the skin .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytosol, where it can interact with enzymes and other biomolecules . The compound’s ability to bind water molecules and its interactions with the TRPM8 ion channel contribute to its activity and function within specific cellular compartments . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Frescolat ML is synthesized through the esterification of menthol with lactic acid. The reaction involves the condensation of menthol, a naturally occurring compound derived from peppermint oil, with lactic acid, which is obtained from the fermentation of carbohydrates. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of Frescolat ML involves the use of large-scale reactors where menthol and lactic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is purified through distillation or crystallization to obtain high-purity menthyl lactate .

Chemical Reactions Analysis

Types of Reactions

Frescolat ML primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between menthol and lactic acid, while hydrolysis is the reverse reaction, breaking the ester bond to yield menthol and lactic acid .

Common Reagents and Conditions

Esterification: Menthol, lactic acid, acid catalyst (e.g., sulfuric acid), heat.

Hydrolysis: Water, base catalyst (e.g., sodium hydroxide), heat.

Major Products Formed

Esterification: Menthyl lactate (Frescolat ML).

Hydrolysis: Menthol and lactic acid.

Scientific Research Applications

Frescolat ML has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on sensory receptors and cooling sensation pathways.

Medicine: Explored for its potential use in topical formulations for pain relief and cooling effects.

Industry: Widely used in personal care products such as deodorants, shampoos, and skincare formulations for its cooling properties

Comparison with Similar Compounds

Frescolat ML is often compared with other cooling agents such as menthol, menthone glycerin acetal, and vanillyl butyl ether. While menthol is the most widely used cooling agent, it has some disadvantages such as volatility, strong smell, and potential for irritation at high concentrations. Frescolat ML, on the other hand, provides a milder and longer-lasting cooling effect without the strong odor or irritation, making it a preferred choice in many formulations .

Similar Compounds

- Menthol

- Menthone glycerin acetal

- Vanillyl butyl ether

Properties

IUPAC Name |

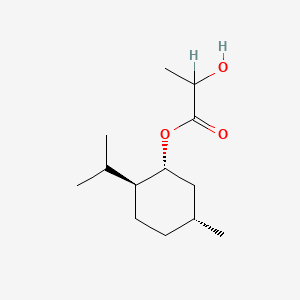

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-SGUBAKSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142.00 °C. @ 5.00 mm Hg | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59259-38-0 | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-Methyl-2-(1-pyrrolidinylmethyl)-5-benzimidazolyl]-3-phenylurea](/img/structure/B1223499.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1223502.png)

![(5Z)-3-ethyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1223503.png)

![2-[6-bromo-4-(2-chlorophenyl)-2-oxo-1H-quinolin-3-yl]acetic Acid](/img/structure/B1223505.png)

![N,N-dimethyl-3-[4-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide](/img/structure/B1223506.png)

![1-Butyl-2,4-dioxo-7-thiophen-2-yl-5-pyrido[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1223510.png)

![4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline](/img/structure/B1223511.png)

![Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester](/img/structure/B1223518.png)

![2,4-Dibromo-6-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B1223523.png)